(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Overview
Description
Doripenem Impurity MAP-alfa isomer is a Meropenem intermediate.
Biological Activity
The compound (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of 594.51 g/mol. Its structural features include:
- Bicyclic Structure : The azabicyclo framework contributes to its biological interactions.
- Functional Groups : The presence of nitrophenyl, diphenoxyphosphoryloxy, and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is predicted based on its structural features. Compounds with similar structures often exhibit significant therapeutic potential due to their ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown activity against various pathogens.
Case Studies and Research Findings
Recent studies have investigated the compound's biological activity through various methodologies:
-
In Vitro Studies :
- Research demonstrated that the compound exhibits antimicrobial properties against Candida albicans and Aspergillus niger, comparable to standard antifungal agents like fluconazole .
- Molecular docking studies suggested that the compound interacts favorably with target proteins involved in fungal cell wall synthesis, indicating potential as an antifungal agent .
- In Silico Predictions :
-
Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that this compound has enhanced reactivity due to its unique combination of functional groups, which may contribute to improved biological efficacy.
Data Tables
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bicyclic structure with multiple functional groups | Antifungal activity against Candida albicans and Aspergillus niger |
2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antimicrobial |
3-Hydroxyflavone | Flavonoid structure | Antioxidant |
5-Aminolevulinic acid | Porphyrin precursor | Photosensitizer in photodynamic therapy |
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-NUQURWJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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